molecular formula C9H13NO2 B1210291 3-Anilinopropane-1,2-diol CAS No. 5840-15-3

3-Anilinopropane-1,2-diol

Cat. No.: B1210291
CAS No.: 5840-15-3
M. Wt: 167.2 g/mol
InChI Key: INHHFZUVCCBNTO-UHFFFAOYSA-N
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Description

PAP is a glycol that is a derivative of glycerol in which one of the hydroxy groups is replaced by an anilino group. It is a glycol and a secondary amine. It derives from an aniline and a glycerol.

Properties

CAS No.

5840-15-3

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

IUPAC Name

3-anilinopropane-1,2-diol

InChI

InChI=1S/C9H13NO2/c11-7-9(12)6-10-8-4-2-1-3-5-8/h1-5,9-12H,6-7H2

InChI Key

INHHFZUVCCBNTO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NCC(CO)O

Canonical SMILES

C1=CC=C(C=C1)NCC(CO)O

5840-15-3

Synonyms

3-phenylamino-1,2-propanediol

Origin of Product

United States

Synthesis routes and methods

Procedure details

250 Grams of 40% sodium dispersion in mineral oil was added to a solution of 600 g of naphthalene in 1.8 l of 1,2-dimethoxyethane ("Glyme") stirred under nitrogen and maintained at a temperature between 20° to 30° C. After all the sodium was added, the mixture was stirred 20 minutes, and then 305 g of N-(2,3-dihydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide was added through a powder addition funnel while maintaining the temperature of the reaction mixture below 35° C. After all of the solid was added, the mixture was stirred one hour. Water was then added until the color of the mixture faded from dark green or black to yellow; then concentrated hydrochloric acid was added until the solution was strongly acidic. The mixture was extracted twice with toluene and then three times with hexane, was sparged with nitrogen to remove the hexane, saturated with sodium chloride and then made basic with concentrated ammonium hydroxide. The product was extracted with dichloromethane, and the extract was dried over potassium carbonate. The filtered dichloromethane was concentrated to yield 132.3 g of 3-phenylamino-1,2-propanediol, a pale yellow oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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